2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the acetamide core and a 4-methoxy-3-(1H-tetrazol-1-yl)phenyl substituent.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-cyclohexyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,18,22) |
InChI Key |
QIKNQCOQKSLFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Starting material : 4-Methoxy-3-nitroaniline (commercially available).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) converts nitro to amine.
-
Sandmeyer reaction : Treatment with CuCN/KCN in aqueous HCl yields 3-amino-4-methoxybenzonitrile (82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h (nitro reduction) |
| Yield (CuCN step) | 82% |
| Purity (HPLC) | >98% |
Tetrazole Cyclization
The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in toluene at 90°C using trimethylamine hydrochloride (3 equiv) as catalyst:
Optimized Parameters :
Regioselectivity Control :
-
Triethylamine hydrochloride suppresses 5-substituted isomer formation (<5% by HPLC).
-
Microwave-assisted methods are avoided due to poor selectivity.
Acetamide Backbone Synthesis
Synthesis of 2-Cyclohexylacetyl Chloride
Procedure :
-
Friedel-Crafts alkylation : Cyclohexane reacts with acetyl chloride (AlCl₃ catalyst, 0°C, 2 h).
-
Chlorination : Thionyl chloride (SOCl₂, reflux, 4 h) converts acid to acyl chloride.
Analytical Data :
Final Amide Coupling
Schotten-Baumann Reaction
The amine (3-amino-4-methoxy-1H-tetrazol-1-ylbenzene) reacts with 2-cyclohexylacetyl chloride in biphasic conditions (NaOH/CH₂Cl₂):
Conditions :
Purification :
Alternative Synthetic Routes
Microwave-Assisted Tetrazole Formation
While conventional heating is preferred, microwave methods (100°C, 30 min) achieve comparable yields but require rigorous pH control.
Solid-Phase Synthesis
Patented methods utilize Wang resin-bound intermediates for scalable production (Patent WO2022056100A1):
Analytical Validation
HPLC-MS Data :
¹³C NMR (DMSO-d₆) :
Industrial-Scale Considerations
Process Optimization :
-
Continuous Flow Reactors : Reduce tetrazole cyclization time to 4 h.
-
Catalyst Recycling : Triethylamine hydrochloride recovery ≥90%.
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| Sodium Azide | 120 |
| Cyclohexylacetyl Chloride | 450 |
| Total (per kg API) | 2,800 |
Chemical Reactions Analysis
Acetylation: The key step in the synthesis involves acetylation of the amine intermediate.
Substitution Reactions: The cyclohexyl group can undergo substitution reactions (e.g., nucleophilic substitution) under appropriate conditions.
- Cyclohexylamine
- 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde
- Acetic anhydride or acetyl chloride
Major Products:: The major product is 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide itself.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide exhibits notable antimicrobial properties against a range of pathogens.
- Case Study : A study conducted in 2024 evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects, particularly against specific cancer cell lines.
- Case Study : An evaluation in 2023 focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
- Findings : The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating promising anticancer activity.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory effects.
- Case Study : A recent study in 2025 investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha and IL-6 reduced by ~50% | 2025 |
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Cyclohexyl group : Aliphatic, lipophilic substituent.
- Tetrazole ring : Polar, acidic (pKa ~4–5), hydrogen-bonding capability.
- 4-Methoxyphenyl : Modulates electronic properties and solubility.
Comparisons with structurally related acetamides (Table 1) highlight critical differences in substituents and pharmacological profiles:
Table 1. Structural and Functional Comparison of Acetamide Derivatives
Key Physicochemical Differences :
- Lipophilicity: The cyclohexyl group in the target compound increases logP compared to dichlorophenoxy or naphthyloxy derivatives.
- Acidity : Tetrazole (pKa ~4.5) is more acidic than triazole (pKa ~8–10), enhancing ionic interactions at physiological pH .
Hydrogen-Bonding and Molecular Interactions
- Tetrazole vs.
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group’s aliphatic nature reduces π-π stacking but may enhance hydrophobic interactions in enzyme pockets .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions are critical?
- Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. (ii) Coupling of the tetrazole-containing aryl moiety with cyclohexylacetamide using Ullmann or Buchwald-Hartwig amidation. Key conditions include anhydrous solvents (e.g., DMF or THF), Pd-based catalysts, and controlled temperatures (80–120°C) to minimize side reactions .
Q. How can researchers assess the compound’s preliminary biological activity in drug discovery contexts?
- Methodological Answer : Perform in vitro assays targeting receptors or enzymes structurally similar to those inhibited by triazole/tetrazole derivatives (e.g., angiotensin II receptors or cyclooxygenase isoforms). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., losartan for tetrazole-based inhibitors) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?
- Methodological Answer :
- Step 1 : Verify compound stability in physiological buffers (pH 7.4, 37°C) via HPLC to rule out degradation.
- Step 2 : Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability.
- Step 3 : Use molecular dynamics simulations to evaluate target engagement in physiological environments .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for amidation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for tetrazole cyclization.
- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediates and terminate reactions at optimal conversion points .
Q. How can computational methods clarify the compound’s binding mode to a target protein with unresolved crystallographic data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the tetrazole group and catalytic residues.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free Energy Calculations : Apply MM/GBSA to quantify contributions of hydrophobic (cyclohexyl) and hydrogen-bonding (methoxy) groups .
Q. What analytical approaches resolve structural ambiguities in the tetrazole regiochemistry (1H- vs. 2H-tautomer)?
- Methodological Answer :
- ¹H NMR Titration : Introduce a paramagnetic shift reagent (e.g., Eu(fod)₃) to differentiate N–H proton environments.
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance diffraction resolution .
Critical Analysis of Contradictory Evidence
- Synthesis Yield Discrepancies : reports 65% yield for tetrazole formation, while claims 78% under similar conditions. This may arise from trace moisture levels affecting NaN₃ reactivity. Recommend strict anhydrous protocols .
- Bioactivity Variability : notes COX-2 inhibition at 0.45 μM, but shows no activity at <10 μM. Differences in assay buffers (e.g., Tris vs. PBS) or enzyme isoforms (human vs. murine) could explain this. Standardize assays across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
